REACTION_CXSMILES
|
[OH-].[K+].C[O:4][C:5](=[O:21])[C:6](O)([CH3:19])[C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[CH2:12][CH:11]([CH:16]([CH3:18])[CH3:17])[CH2:10]2>O.CO>[CH:16]([CH:11]1[CH2:10][C:9]2[C:13](=[CH:14][CH:15]=[C:7]([CH:6]([CH3:19])[C:5]([OH:21])=[O:4])[CH:8]=2)[CH2:12]1)([CH3:18])[CH3:17] |f:0.1|
|
Name
|
|
Quantity
|
26.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid methyl ester
|
Quantity
|
41.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(C=1C=C2CC(CC2=CC1)C(C)C)(C)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 11/2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether in order
|
Type
|
CUSTOM
|
Details
|
to remove the neutral components
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting α-hydroxy-2-isopropyl-α-methyl-5-indanacetic acid is recrystallized from ether/hexane
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |